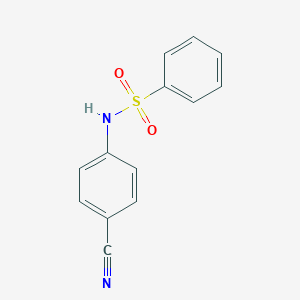

N-(4-cyanophenyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C13H10N2O2S |

|---|---|

Molecular Weight |

258.3 g/mol |

IUPAC Name |

N-(4-cyanophenyl)benzenesulfonamide |

InChI |

InChI=1S/C13H10N2O2S/c14-10-11-6-8-12(9-7-11)15-18(16,17)13-4-2-1-3-5-13/h1-9,15H |

InChI Key |

MFGPRXPCLKNJJM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structure and Substituent Variations

- N-(4-Cyanophenyl)benzenesulfonamide: Features a cyano group (-CN) at the para position of the phenyl ring. The electron-withdrawing nature of -CN enhances electrophilic reactivity and may influence binding to biological targets .

- N-(4-Bromophenyl)-4-cyanobenzenesulfonamide (): Replaces the benzenesulfonamide’s phenyl with a bromophenyl group.

- N-(6-Aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide (PF 915275) (): Incorporates an aminopyridine moiety, increasing molecular weight (350.39 g/mol) and introducing hydrogen-bonding capabilities, critical for 11β-HSD1 enzyme inhibition.

- N-(2-Chlorophenyl)benzenesulfonamide (): Substitution with -Cl at the ortho position demonstrates how positional isomerism affects acetylcholinesterase reactivation efficacy.

Key Structural Comparisons (Table 1)

Physicochemical Properties

Spectroscopic Characteristics

- IR Spectroscopy: The -CN group in this compound exhibits a sharp absorption band near 2220 cm⁻¹ (C≡N stretch), distinct from -Br (~600 cm⁻¹) or -Cl (~550 cm⁻¹) in analogs .

- NMR Data: In N-(1-(4-cyanophenyl)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (), the -CN group deshields adjacent protons, causing downfield shifts in ¹H NMR (δ 7.6–8.2 ppm).

Solubility and Stability

- Crystal Packing: The crystal structure of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide () reveals intermolecular π-π stacking and hydrogen bonding, enhancing stability but reducing aqueous solubility.

Enzyme Inhibition

Antimicrobial and Antiviral Effects

Preparation Methods

Classical Sulfonylation Protocol

The most common method involves reacting 4-cyanoaniline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic substitution, forming the sulfonamide bond.

Procedure :

-

Reagents :

-

4-Cyanoaniline (1.0 equiv)

-

Benzenesulfonyl chloride (1.1–1.2 equiv)

-

Pyridine (2.0 equiv) or triethylamine

-

Solvent: Dichloromethane (DCM) or acetonitrile

-

-

Conditions :

-

Temperature: 0°C to room temperature (RT)

-

Time: 12–24 hours

-

-

Workup :

Microwave-Assisted Sulfonylation

Microwave irradiation reduces reaction time while maintaining high yields.

Procedure :

-

Mix 4-cyanoaniline, benzenesulfonyl chloride, and DMF.

-

Irradiate at 100°C for 1 hour.

Pd-Catalyzed Reductive Coupling

Synthesis from Nitroarenes

A Pd/C-mediated reductive coupling of sodium benzenesulfinate with 4-nitrobenzonitrile provides an alternative route.

Procedure :

-

Reagents :

-

4-Nitrobenzonitrile (1.0 equiv)

-

Sodium benzenesulfinate (4.0 equiv)

-

Pd/C (5 mol%)

-

Solvent: DMSO

-

-

Conditions :

-

Temperature: 120°C

-

Time: 12 hours

-

-

Workup :

Multi-Step Synthesis via Halogenated Intermediates

Chlorosulfonation of Benzene

4-Chlorobenzenesulfonyl chloride, a key intermediate, is synthesized via chlorosulfonation of benzene:

Step 1 : Chlorosulfonation

-

React chlorobenzene with chlorosulfonic acid in a halogenated solvent (e.g., dichloroethane).

Step 2 : Sulfonamide Formation

Optimization and Scalability

Solvent and Base Effects

Temperature Control

Structural Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.20–8.23 (m, 1H), 7.90–7.95 (m, 1H), 7.71–7.78 (m, 2H), 7.53 (d, J = 8.4 Hz, 1H).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonylation | 75–90 | ≥99 | High | Moderate |

| Pd-Catalyzed Coupling | 80 | 95 | Moderate | Low |

| Multi-Step Synthesis | 69–93 | ≥98 | Low | High |

Key Advantages :

Industrial-Scale Considerations

-

Batch vs. Continuous Flow : Flow systems reduce reaction time and improve safety for large-scale production.

-

Recycling Catalysts : Pd/C can be reused up to 5 times without significant activity loss.

Challenges and Solutions

Q & A

Q. What are the optimized synthetic routes for N-(4-cyanophenyl)benzenesulfonamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution between 4-cyanophenylamine and benzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or triethylamine) in solvents like dichloromethane. Key steps include:

- Step 1: Activation of the sulfonyl chloride group via base-mediated deprotonation of the amine.

- Step 2: Formation of the sulfonamide bond at 0–25°C to minimize side reactions.

- Yield Optimization: Solvent-free conditions (e.g., using K₂CO₃ as a base) can improve yields to >85% by reducing hydrolysis byproducts .

- Critical Parameters: Temperature control and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are crucial for reproducibility .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- Structural Confirmation:

- NMR: ¹H NMR (δ 7.5–8.1 ppm for aromatic protons; δ 3.1 ppm for sulfonamide NH) .

- IR: Strong absorption at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .

- Purity Assessment: HPLC with UV detection at 254 nm using a C18 column (retention time ~6.2 min) .

- Crystallography: Single-crystal X-ray diffraction via SHELX software to resolve torsion angles (e.g., C-S-N-C dihedral angle ~75°) .

Q. How is the cytotoxicity of this compound evaluated in cancer research?

Answer: The Sulforhodamine B (SRB) assay is widely used:

- Protocol: Cells are fixed with trichloroacetic acid, stained with SRB, and absorbance measured at 564 nm.

- Data Interpretation: IC₅₀ values are calculated against controls, with signal-to-noise ratios >1.5 for 1,000 cells/well .

- Case Study: Analogous sulfonamides show IC₅₀ values of 2–10 µM in breast cancer cell lines, comparable to doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the biological activity of this compound?

Answer:

-

Electron-Withdrawing Groups (EWGs): The 4-cyano group enhances metabolic stability and binding to targets like carbonic anhydrase IX (Ki ~15 nM) by increasing electrophilicity .

-

Substituent Screening:

Substituent Position Activity (IC₅₀, µM) Target Enzyme Affinity (Ki, nM) 4-CN (Parent) 5.2 ± 0.3 15 ± 2 4-NO₂ 3.8 ± 0.4 8 ± 1 4-Cl 7.1 ± 0.5 22 ± 3 Data from docking studies suggest nitro groups improve π-π stacking with Tyr-204 in carbonic anhydrase .

Q. What computational methods are used to predict the reactivity and binding modes of this compound derivatives?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict sites for electrophilic attack .

- Molecular Docking (AutoDock Vina): Identifies binding poses in carbonic anhydrase IX (binding energy ~-9.2 kcal/mol) .

- QSAR Models: Correlate logP values (>2.5) with enhanced blood-brain barrier penetration for neuro-oncology applications .

Q. How can solvent-free synthesis protocols improve the sustainability of this compound production?

Answer:

- Green Chemistry Metrics:

- Case Study: Solvent-free synthesis of N-acyl derivatives achieves 95% yield in 30 minutes at 60°C using K₂CO₃ .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of structurally similar sulfonamides?

Answer: Discrepancies arise from:

- Assay Variability: SRB assays (fixed cells) vs. MTT assays (metabolic activity) may yield differing IC₅₀ values (e.g., 5 µM vs. 8 µM) .

- Cell Line Specificity: this compound shows 10-fold higher activity in HT-29 (colon cancer) vs. MCF-7 (breast cancer) due to differential expression of carbonic anhydrase IX .

- Stereochemical Factors: Crystallographic data reveal that axial vs. equatorial conformers impact target binding by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.